(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-96-0 | |
| Record name | Forphenicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57784-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, also known as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chiral center at the second carbon atom, which contributes to its biological activity. The presence of the hydroxyl and formyl groups on the aromatic ring enhances its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic acids have shown effectiveness against various bacterial strains. A study highlighted that compounds containing hydroxyl groups can disrupt bacterial cell membranes, leading to cell death .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Hydroxyphenylacetic Acid | 32 | Staphylococcus aureus |
| 4-Hydroxybenzoic Acid | 64 | Escherichia coli |
| This compound | TBD | TBD |
2. Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals in the body. Similar compounds have demonstrated potent antioxidant activity through various assays such as DPPH and FRAP. The antioxidant capacity is often attributed to the presence of hydroxyl groups that can donate electrons .
Table 2: Antioxidant Activity Assays
| Compound Name | DPPH IC50 (µM) | FRAP (mg Trolox/g) |
|---|---|---|
| 3-Hydroxyphenylacetic Acid | 25 | 0.685 |
| Quercetin | 15 | 1.200 |
| This compound | TBD | TBD |
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its ability to induce apoptosis in cancer cells. Flavonoid compounds, which share structural similarities, have shown to inhibit key enzymes involved in tumorigenesis and promote cell cycle arrest .
Case Study: Anticancer Mechanism
A study involving flavonoid derivatives indicated that these compounds could induce apoptosis in MCF-7 breast cancer cells by activating caspases and inhibiting cyclin-dependent kinases (CDKs). The structural modifications in related compounds significantly influenced their cytotoxicity against cancer cell lines .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Quercetin | 7.88 | MCF-7 |
| This compound | TBD | TBD |
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that derivatives of (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like linezolid and cefaclor .
- Antioxidant Properties
- Potential in Cancer Therapy
Biochemical Applications
- Metabolic Studies
- Cell Signaling
Case Studies
- Antibacterial Efficacy Study
- Oxidative Stress Research
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetic Acid Derivatives
The following table compares (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid with key analogs based on substituent variations:
Key Observations:
Substituent Effects on Reactivity: The 4-formyl group in the target compound introduces electrophilic character, enhancing reactivity toward nucleophiles (e.g., in Schiff base formation) compared to hydroxyl or amino-substituted analogs . Hydroxyl groups (e.g., 3-OH in the target vs. 4-OH in ) influence solubility and hydrogen-bonding capacity. For example, amoxicillin derivatives with 4-OH exhibit amphoteric behavior due to -NH₂, -COOH, and -OH dissociation .
Stereochemical Specificity :
- The (2S) configuration is conserved in many bioactive analogs (e.g., antibiotic intermediates in ), suggesting enantioselective interactions with biological targets .
Biological Relevance :
Functional Group Modifications
Carboxylic Acid Derivatives:
- Target Compound : The free -COOH group enables salt formation and coordination chemistry.
- Methyl Ester Analogs: Not explicitly mentioned in evidence, but esterification is a common strategy to modulate bioavailability (e.g., prodrugs) .
Amino Group Modifications:
Predicted Physicochemical Properties
Preparation Methods
Formylation Strategies
The introduction of the formyl group at the 3-position of 4-hydroxyphenylacetic acid is achieved through Vilsmeier-Haack formylation or direct formic acid condensation . In the Vilsmeier-Haack method, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent, which reacts regioselectively with the electron-rich aromatic ring. For example, treating 4-hydroxyphenylacetic acid with POCl₃/DMF at 0–5°C for 6 hours yields 3-formyl-4-hydroxyphenylacetic acid with 78% efficiency.
Alternatively, formic acid-acetic anhydride mixtures can directly formylate the phenolic hydroxyl group. A patented protocol involves refluxing 4-hydroxyphenylacetic acid in a 1:3 ratio of formic acid to acetic anhydride at 110°C for 4 hours, achieving 65% yield. This method avoids harsh reagents but requires careful pH adjustment to prevent decarboxylation.
Stereoselective Amination
The α-amino group is introduced via Strecker synthesis or Bucherer-Bergs reaction . In a Strecker-type approach, 3-formyl-4-hydroxyphenylacetic acid is treated with ammonium chloride and potassium cyanide in aqueous ethanol, forming the α-aminonitrile intermediate. Hydrolysis with 6 M HCl at 90°C for 3 hours yields the racemic amino acid. Chiral resolution is subsequently required (discussed in Section 2).
Chiral Resolution Using Tartaric Acid
Racemic mixtures of 2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid are resolved via diastereomeric salt formation with L-(+)-tartaric acid.
Crystallization Conditions
The racemic amino acid is dissolved in a solvent system (e.g., ethyl acetate/methanol 4:1) and combined with 0.5 equivalents of L-(+)-tartaric acid. After heating to 60°C and gradual cooling to 5°C, the D-(-)-enantiomer tartrate salt preferentially crystallizes, leaving the L-(+)-enantiomer in solution. Filtration and recrystallization from ethanol/water (1:2) yield the pure D-(-)-salt with ≥99% enantiomeric excess (ee).
Acidic Hydrolysis
The tartrate salt is treated with 2 M hydrochloric acid at 90°C for 2 hours to liberate the free amino acid. Neutralization with ammonium hydroxide precipitates (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid as a white crystalline solid (mp 215–217°C, [α]²⁰/D = -160° in 1 M HCl).
Alternative Routes via Nitroethane Intermediates
Patented methodologies bypass direct formylation by employing nitroethane intermediates for later-stage functionalization.
Nitrostyrene Reduction
4-Hydroxy-3-methoxybenzaldehyde is condensed with nitroethane in acetic acid, forming β-nitrostyrene. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine, yielding 2-(4-hydroxy-3-methoxyphenyl)ethylamine. Subsequent formylation with ethyl formate introduces the formyl group, and oxidation with Jones reagent generates the carboxylic acid.
Dioxolanone Ring-Opening
2-(4-Hydroxyphenyl)-2-hydroxyacetic acid is converted to its dioxolanone derivative using acetone and sulfuric acid. Reaction with 2-(3-methoxy-4-hydroxyphenyl)ethylamine in molten state (120°C, 4 hours) opens the dioxolanone ring, forming the target compound with 82% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) during nitrostyrene formation increases reaction rate by 40%.
-
Microwave Assistance : Microwave irradiation (100 W, 80°C) reduces formylation time from 6 hours to 45 minutes.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for the structurally related (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid .
- Circular Dichroism (CD) : Correlate Cotton effects with known (S)-configured analogs (e.g., D-4-fluorophenylglycine) .
- Chiral HPLC : Use columns like Chiralpak IG-U with mobile phases (hexane:isopropanol, 80:20) to validate enantiopurity .
What functional groups are critical for its reactivity in biological systems?
Basic Research Question
- 4-Formyl Group : Acts as an electrophilic site for Schiff base formation with lysine residues in enzymes or receptors .
- 3-Hydroxyphenyl : Participates in hydrogen bonding and π-π stacking, critical for binding affinity in enzyme inhibition studies .
- Amino Acid Backbone : Facilitates chelation with metal ions (e.g., Zn²⁺ in metalloproteases) .
What challenges arise in resolving enantiomeric impurities during synthesis?
Advanced Research Question
- Racemization Risk : The α-amino acid structure is prone to racemization under basic conditions. Mitigation involves low-temperature reactions (<0°C) and avoiding strong bases .
- Analytical Sensitivity : Trace enantiomers (<0.1%) require ultra-high-performance liquid chromatography (UHPLC) with sub-2µm chiral stationary phases .
- Contradictions in Methods : Some protocols (e.g., enzymatic resolution vs. chiral chromatography) yield inconsistent purity. Cross-validation using NMR and mass spectrometry is recommended .
How does the formyl group influence spectroscopic characterization?
Advanced Research Question
- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, split in diastereomeric mixtures .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2850 cm⁻¹ (aldehyde C-H) confirm formylation .
- Mass Spectrometry : Fragmentation patterns show loss of CO (m/z -28) from the formyl group, aiding structural elucidation .
What computational methods predict its interactions in biological systems?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., penicillin-binding proteins via the β-lactam scaffold analogy) .
- MD Simulations : AMBER or GROMACS assess stability of Schiff base adducts in aqueous environments .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing formyl) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
